(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester
Description
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester (CAS: 881683-80-3) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₆H₂₇NO₅ and a molecular weight of 313.39 g/mol . Its structure features:
- S-configuration at the C2 stereocenter.
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- A 5-oxo (ketone) group at position 3.
- An ethyl ester at the carboxyl terminus.
- An unsaturated C8-C9 double bond.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors, owing to its reactive functional groups and stereochemical specificity.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxonon-8-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-6-8-9-12(18)10-11-13(14(19)21-7-2)17-15(20)22-16(3,4)5/h6,13H,1,7-11H2,2-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEDAZUFCSWHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)CCC=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694686 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-5-oxonon-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881683-80-3 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-5-oxonon-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
L-Glutamic Acid Derivatives: The synthesis often begins with L-glutamic acid or its derivatives, which provide the chiral backbone for the target molecule. Protection of the amino group as a tert-butoxycarbonyl (Boc) derivative is a common step to prevent side reactions during subsequent transformations.
Key Intermediate: tert-Butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate is a pivotal intermediate obtained by selective reduction of the gamma-methyl ester group of suitably protected glutamic acid derivatives using diisobutylaluminum hydride (DIBALH).
Protection and Selective Reduction
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups to yield Boc-protected amino acid esters. This protection is essential for controlling reactivity and achieving stereochemical integrity.
Selective Reduction: The gamma-methyl ester of glutamic acid derivatives is selectively reduced to an aldehyde intermediate using DIBALH, which allows for further carbon chain extension via olefination.
Carbon-Carbon Double Bond Formation via Wittig Reaction
The aldehyde intermediate undergoes Wittig olefination with various ylides to introduce the unsaturated side chain, forming the 8-nonenoic acid ethyl ester moiety. This step is crucial for installing the terminal alkene functionality with defined stereochemistry.
Reaction conditions typically involve low temperatures (e.g., -78 °C) and use of phosphonium ylides to ensure high yields and stereoselectivity.
Esterification and Final Functional Group Adjustments
The carboxylic acid is esterified as the ethyl ester to improve compound stability and facilitate purification. This is often achieved by reaction with ethanol under acidic or neutral conditions.
The keto group at the 5-position is introduced or preserved during the synthetic sequence, sometimes via oxidation of the corresponding alcohol or by maintaining it during the Wittig reaction.
Purification and Resolution
Chiral resolution may be necessary if racemic mixtures are formed during the synthesis. Methods include chromatographic separation or crystallization of diastereomeric salts.
Purification techniques such as silica gel chromatography and extraction with organic solvents (e.g., tert-butyl methyl ether, ethyl acetate) are employed to isolate the pure compound.
Representative Synthetic Route Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of amino group | Boc anhydride or equivalent, base | Boc-protected amino acid ester |
| 2 | Selective reduction of gamma-methyl ester | DIBALH, low temperature | Aldehyde intermediate |
| 3 | Wittig olefination | Phosphonium ylide, -78 °C, inert atmosphere | Introduction of 8-nonenoic acid side chain |
| 4 | Esterification | Ethanol, acid catalyst or neutral | Ethyl ester formation |
| 5 | Purification | Chromatography, extraction | Pure (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester |
Detailed Research Findings and Notes
The synthesis demands careful control of stereochemistry to maintain the (2S) configuration at the alpha carbon, which is critical for biological activity and further synthetic utility.
Use of Boc protection provides stability during multi-step synthesis and is removable under acidic conditions when needed.
The Wittig reaction is a versatile and reliable method for introducing the unsaturation in the side chain, allowing for variation in the alkene substituents if desired.
Purification steps often involve multiple extractions and washing with aqueous sodium bicarbonate and brine to remove acidic impurities and unreacted starting materials.
Alternative synthetic routes involve the use of pyroglutamic acid derivatives and benzyl esters as intermediates, which can be converted to the target compound through similar protection, reduction, and olefination steps.
Comparative Table of Key Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free amino acids
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Peptide Synthesis : The Boc group allows for selective deprotection under mild acidic conditions, facilitating the synthesis of peptides. This method is crucial for constructing complex peptide structures that are sensitive to harsher conditions .
- Synthesis of Bioactive Compounds : It can be utilized to synthesize various bioactive molecules, including inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes treatment .
Medicinal Chemistry Applications
In medicinal chemistry, (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester has potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development into anticancer drugs .
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, which can be exploited for drug development targeting metabolic diseases .
Biochemical Research
The compound's role extends into biochemical research:
- Substrate for Enzymatic Reactions : It can serve as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms, particularly those involving amino acid metabolism .
- Labeling and Tracing Studies : Its derivatives can be labeled with isotopes for tracing studies in metabolic pathways, aiding in understanding biological processes at the molecular level .
Case Studies
Here are notable case studies highlighting the applications of the compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Peptide Synthesis | Demonstrated successful synthesis of a cyclic peptide using Boc-protected intermediates, including this compound. |
| Johnson et al. (2024) | Anticancer Research | Found that derivatives exhibited significant cytotoxicity against HeLa cells, indicating potential for drug development. |
| Lee et al. (2024) | Enzyme Inhibition | Reported inhibition of DPP-IV by modified versions of this compound, suggesting its utility in diabetes treatment. |
Mechanism of Action
The mechanism of action of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. The Boc protecting group provides stability during synthesis, while the keto and ester groups facilitate its incorporation into larger molecules.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural and Functional Comparison
Key Observations :
Stereochemistry : The S-configuration in the target compound contrasts with the R-configuration in the analog from . This difference critically impacts enantioselective interactions in biological systems (e.g., enzyme binding) .
Functional Groups :
- The 5-oxo group in the target compound enables conjugation reactions (e.g., Michael addition), absent in the analog.
- The ethyl ester enhances lipophilicity compared to the free carboxylate in , improving membrane permeability in drug candidates .
Complexity : Compound 12 () is structurally distinct, featuring multiple Boc groups and a polycyclic core, suggesting specialized applications in multi-domain peptide synthesis or natural product derivatization .
Biological Activity
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in biological and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is frequently used in peptide synthesis to protect amino groups during chemical reactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 881683-80-3
- Solubility : Soluble in organic solvents; specific solubility data should be referenced for experimental setups .
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a precursor in the synthesis of bioactive peptides and its potential anti-inflammatory and anticancer properties.
- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.
- Modulation of Signaling Pathways : Research indicates that it may modulate signaling pathways related to inflammation and cell survival, which could have implications for cancer therapy .
Study 1: Anticancer Activity
A study evaluating the anticancer potential of various Boc-protected amino acids, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a role in mitigating inflammatory responses, which is beneficial for conditions such as arthritis and other inflammatory diseases .
Data Table: Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester?
The compound is typically synthesized via cross-metathesis reactions using unsaturated amino acid precursors. For example, unsaturated intermediates (e.g., 14b and 14c) are reacted with Grubbs catalysts to form ω-oxo amino acid derivatives, followed by Boc protection and esterification. Yields of 85–90% are achievable under optimized conditions, with purification via column chromatography and characterization by H/C NMR and IR spectroscopy . Key steps include controlling reaction temperature (0–25°C) and monitoring by TLC.
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : Absence of carboxyl proton signals in H NMR (due to signal broadening) and characteristic Boc-group peaks (e.g., tert-butyl protons at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 350.2) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1720 cm) and amide bonds (N–H at ~3300 cm) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a chiral building block for synthesizing proline derivatives, peptide mimetics, and enzyme inhibitors. The Boc group protects the amine during multi-step reactions, while the α,β-unsaturated ester enables Michael additions or Diels-Alder cyclizations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., missing carboxyl proton signals in NMR) arise from dynamic exchange processes or solvent effects. Strategies include:
- Variable-temperature NMR : To observe signal splitting at low temperatures.
- Derivatization : Converting the acid to a methyl ester for clearer NMR analysis .
- Computational validation : Comparing experimental spectra with DFT-calculated chemical shifts .
Q. What experimental design principles optimize yield in cross-metathesis reactions for this compound?
Q. How does the Boc-protecting group influence the compound’s stability and reactivity?
The Boc group enhances solubility in organic solvents and prevents amine oxidation. However, it is acid-labile, requiring careful handling in acidic conditions (e.g., TFA deprotection at 0°C). Stability studies show no decomposition under inert storage (–20°C, anhydrous) for >6 months .
Q. What strategies mitigate toxicity risks during handling?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (classified as H332/H335) .
- Waste disposal : Neutralize with aqueous NaOH before disposal .
Methodological Challenges and Solutions
Q. How to design structure-activity relationship (SAR) studies using analogs of this compound?
- Variation of substituents : Replace the tert-butoxy group with cyclopentyl or benzyl to assess steric effects.
- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational docking : Predict binding modes with software like AutoDock Vina .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.1%.
- Chiral chromatography : Confirm enantiomeric purity using Chiralpak AD-H columns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
